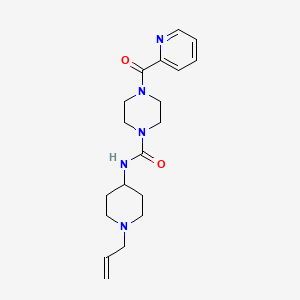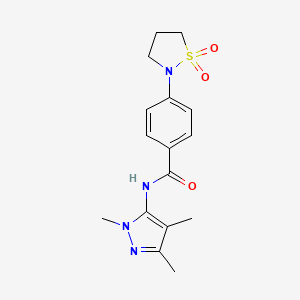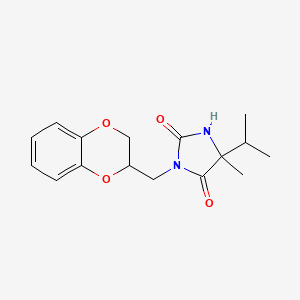![molecular formula C18H20F2N6O B6963489 2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963489.png)
2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile is a synthetic compound with interesting properties. Its complex structure and multiple functional groups make it significant in several scientific research domains, such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile generally involves multistep procedures:
Formation of pyrazole moiety: : Reacting appropriate hydrazines with α,β-unsaturated carbonyl compounds.
Difluoromethylation: : Introduction of difluoromethyl group to the pyrazole ring.
Acylation: : Adding the acetyl group via acylation reactions.
Piperazine formation: : Piperazine is synthesized separately and introduced to the intermediate.
Final assembly: : The final step involves the coupling of pyridine with the intermediate through various coupling strategies like Buchwald-Hartwig coupling.
Industrial Production Methods
On an industrial scale, optimizing these methods for higher yields, lower costs, and increased safety is crucial. Techniques such as continuous flow chemistry, green chemistry principles, and automation are commonly used.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidizes to form corresponding oxides or N-oxides.
Reduction: : Reduced at various sites, especially on the pyridine and pyrazole rings.
Substitution: : Participates in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, Grignard reagents.
Major Products
The reactions usually yield structurally diverse products depending on the type of reaction and reaction conditions.
Scientific Research Applications
Chemistry
Used in developing novel compounds and studying reaction mechanisms.
Biology
Potentially studied for its biological activity, including enzyme inhibition, receptor binding, and as a probe in biochemical assays.
Medicine
Investigated for therapeutic effects, particularly as potential candidates for pharmaceutical drugs.
Industry
Used in material science for the development of new materials with specific properties and functionalities.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Binds to specific proteins or enzymes.
Pathways Involved: : Interferes with metabolic or signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds like:
1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl derivatives
Piperazine containing heterocycles
Pyridine-3-carbonitrile analogs
Its uniqueness lies in its specific structural arrangement, which may result in different biological activities or chemical properties. These subtle differences can significantly impact its applications and effectiveness in various domains.
Properties
IUPAC Name |
2-[4-[2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N6O/c1-12-15(13(2)26(23-12)18(19)20)10-16(27)24-6-8-25(9-7-24)17-14(11-21)4-3-5-22-17/h3-5,18H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGGDEAJHDVGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)CC(=O)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide](/img/structure/B6963428.png)
![2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6963434.png)
![N-[[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B6963441.png)
![3,4-dihydro-2H-chromen-3-yl-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6963442.png)

![[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B6963455.png)
![N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B6963462.png)
![(5-Tert-butyl-2-methylpyrazol-3-yl)-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6963467.png)
![1-Methyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6963477.png)
![3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one](/img/structure/B6963504.png)
![1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B6963507.png)

![3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B6963513.png)
